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3,6-dione

Cat. No.: B1583366 Get Quote

An In-depth Technical Guide to the Solubility of 4-Chloro-1,2-dihydropyridazine-3,6-dione

Introduction
4-Chloro-1,2-dihydropyridazine-3,6-dione (CAS No: 5397-64-8) is a chlorinated heterocyclic

compound belonging to the pyridazine structural family.[1] As a substituted pyridazinedione, it

serves as a versatile intermediate and building block in medicinal chemistry and drug

discovery.[2][3] The pyridazine scaffold is considered a "privileged structure" due to its

prevalence in a wide array of pharmacologically active molecules.[3] Understanding the

solubility of this compound is a cornerstone for its application, directly impacting reaction

kinetics in synthesis, bioavailability in biological assays, and the feasibility of formulation

development.

This guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-1,2-
dihydropyridazine-3,6-dione. Due to the limited availability of direct, quantitative solubility

data in public literature, this document synthesizes information from its physicochemical

properties, the known behavior of its parent compound, maleic hydrazide, and fundamental

chemical principles to provide a robust predictive framework and guide for experimental

determination.

Physicochemical Profile and Tautomerism: The Key
to Understanding Solubility
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The solubility of a compound is intrinsically linked to its physicochemical properties. The

chlorine substituent and the dione functional groups create a molecule with a unique electronic

and structural profile that dictates its interaction with various solvents.[1]

A critical feature of 4-Chloro-1,2-dihydropyridazine-3,6-dione is its ability to exist in

tautomeric forms: the keto (lactam) form and the enol (lactim) form, also named 4-

chloropyridazine-3,6-diol.[1][4] This equilibrium is fundamental to its behavior, as the two forms

present different hydrogen bonding capabilities. The lactam form has two carbonyl groups

(hydrogen bond acceptors) and two N-H groups (hydrogen bond donors), while the lactim form

has two hydroxyl groups (hydrogen bond donors and acceptors). This dual nature allows it to

interact favorably with both protic and aprotic polar solvents.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Physicochemical Properties of 4-Chloro-1,2-dihydropyridazine-3,6-dione
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Property Value Source
Implication for
Solubility

Molecular Formula C₄H₃ClN₂O₂ [4][5]

Presence of multiple

heteroatoms (N, O,

Cl) suggests polarity.

Molecular Weight 146.53 g/mol [1][4]

A relatively low

molecular weight

generally favors

solubility.

Melting Point
285-288 °C

(decomposes)
[5]

High melting point

suggests strong

intermolecular forces

in the crystal lattice,

which must be

overcome by the

solvent.

Predicted XlogP -0.1 [4]

A negative logP value

indicates a preference

for water over octanol,

suggesting good

hydrophilicity and

likely aqueous

solubility.

Predicted pKa ~7.0 ± 0.4 [5]

The N-H proton is

weakly acidic.

Solubility is expected

to increase

dramatically in basic

(alkaline) solutions

due to deprotonation

and salt formation.

Solubility Profile: A Predictive Analysis
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Lacking direct experimental values, we can construct a reliable, predictive solubility profile by

comparing the target compound to its well-studied parent, Maleic Hydrazide, and interpreting its

physicochemical data.

Aqueous Solubility
The predicted XlogP of -0.1 strongly suggests that 4-Chloro-1,2-dihydropyridazine-3,6-dione
is hydrophilic.[4] However, the addition of a chlorine atom, when compared to the parent

compound maleic hydrazide (XlogP -0.8), increases its lipophilicity.[6][7] Therefore, its aqueous

solubility is predicted to be slightly lower than that of maleic hydrazide (which is ~6 g/L at 25

°C).[7]

Effect of pH: With a predicted pKa around 7.0, the compound behaves as a weak acid.[5][8] At

pH values significantly above the pKa (e.g., pH 9-10), the molecule will be predominantly in its

deprotonated, anionic form. This ionic species will exhibit much stronger interactions with

water, leading to a substantial increase in aqueous solubility. Conversely, in acidic solutions

(pH < 5), it will be fully protonated, and solubility will be at its minimum.

Solubility in Organic Solvents
The solubility in organic solvents is dictated by the principle of "like dissolves like." The

compound's polarity and hydrogen bonding capacity are key.

Table 2: Predicted Solubility in Common Organic Solvents (based on Maleic Hydrazide data)
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Solvent Type

Known Maleic
Hydrazide
Solubility
(25°C)

Predicted
Solubility for
4-Chloro-1,2-
dihydropyridaz
ine-3,6-dione

Rationale

Dimethyl

Sulfoxide

(DMSO)

Polar Aprotic ~90 g/L[7] High

DMSO is an

excellent

hydrogen bond

acceptor and can

effectively

solvate both the

N-H and C=O

groups of the

lactam form.

Dimethylformami

de (DMF)
Polar Aprotic ~24 g/L[8] High

Similar to DMSO,

DMF is a strong

polar aprotic

solvent capable

of disrupting the

crystal lattice.

Ethanol /

Methanol
Polar Protic

~1 g/L (Ethanol)

[8]
Moderate

These solvents

can act as both

H-bond donors

and acceptors,

but their polarity

is lower than

DMSO/DMF. The

chloro group may

slightly enhance

solubility

compared to the

parent.

Acetone Polar Aprotic ~1 g/L[7] Low to Moderate Acetone is a

weaker polar

solvent than
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alcohols and is

less effective at

solvating the N-H

protons.

Xylene / Toluene Non-polar <1 g/L[7]
Very Low /

Insoluble

The high polarity

of the

pyridazinedione

ring structure

prevents

favorable

interactions with

non-polar

aromatic or

aliphatic

solvents.

Dichloromethane

(DCM)
Halogenated

Not specified, but

related 3,6-

dichloropyridazin

e is soluble.[9]

Low to Moderate

While less polar

than alcohols,

DCM may offer

some solubility

due to dipole-

dipole

interactions.

Standardized Protocol for Experimental Solubility
Determination
The predictions above must be validated experimentally. The gold standard for determining the

saturation solubility of a compound is the Shake-Flask Method, which aligns with OECD

Guideline 105.

Experimental Protocol: Shake-Flask Method
Objective: To determine the saturation solubility of 4-Chloro-1,2-dihydropyridazine-3,6-dione
in a given solvent at a controlled temperature.

Methodology:
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Preparation: Add an excess amount of the solid compound to a known volume of the

selected solvent (e.g., 2-5 mg into 1 mL of solvent) in a glass vial. The excess solid is crucial

to ensure that a saturated solution is achieved.

Equilibration: Seal the vials and place them in an incubator shaker or on a rotator at a

constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This

extended time is necessary for the system to reach thermodynamic equilibrium between the

dissolved and undissolved solid.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

temperature for at least one hour to let the excess solid settle. For more robust separation,

centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to

disturb the solid pellet at the bottom.

Filtration (Optional but Recommended): For maximum accuracy, filter the collected

supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for chemical

compatibility) to remove any remaining microscopic particulates.

Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent

to bring its concentration within the linear range of the analytical instrument's calibration

curve.

Quantification: Analyze the diluted sample using a validated analytical method, such as

HPLC-UV, to determine the concentration.

Calculation: Calculate the original solubility by multiplying the measured concentration by the

dilution factor. The result is typically expressed in mg/L, µg/mL, or mM.

Analytical Methods for Quantification
Accurate quantification of the dissolved compound is essential for a reliable solubility value.

High-Performance Liquid Chromatography (HPLC) is the most common and robust technique

for this purpose.[1]
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Sample Preparation

HPLC Analysis

Calculation

1. Add excess solid to solvent

2. Equilibrate (24h, 25°C)

3. Centrifuge / Settle

4. Collect & Filter Supernatant

6. Dilute Sample Accurately5. Prepare Calibration Standards

7. Inject Samples & Standards into HPLC

8. Integrate Peak Area

10. Determine Sample Concentration

9. Plot Calibration Curve
(Area vs. Concentration)

11. Calculate Solubility
(Conc. x Dilution Factor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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